8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

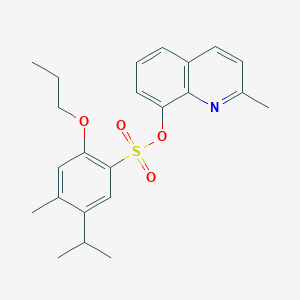

The compound “8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of DNA, RNA, and also form the basis of several other important biomolecules .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely involve a purine core structure with various substitutions at the 1, 3, 7, and 8 positions. The dimethylamino group at the 8 position could potentially influence the compound’s reactivity and interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the dimethylamino group and the prop-2-enyl group. These functional groups could potentially participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The chemical compound 8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione has been the focus of various studies exploring its synthesis and reactions with other compounds. For instance, research has delved into synthesizing and reacting 8-membered heterocycles from 3-Dimethylamino-2,2-dimethyl-2H-azirine and saccharin or phthalimide, leading to the formation of unique heterocyclic compounds. These reactions involve complex mechanisms, including ring expansion and contraction, offering insights into heterocyclic chemistry and potential applications in developing new materials or pharmaceuticals (Chaloupka et al., 1977). Additionally, studies have shown the potential of 3-(Dimethylamino)-2,2-dimethyl-2H,-azirine as an α-Aminoisobutyric-Acid (Aib) Equivalent, highlighting its utility in creating cyclic depsipeptides through direct amid cyclization, thereby expanding the toolkit for peptide and protein engineering (Obrecht & Heimgartner, 1987).

Cytotoxic Activities

Further research on related compounds has uncovered their cytotoxic activities against various cancer cell lines. The study by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with 8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione, demonstrated potent cytotoxic properties. These findings are critical for the development of new chemotherapeutic agents, offering a pathway for the synthesis of compounds with enhanced anticancer activity (Deady et al., 2003).

Mechanistic Studies and Spectroscopic Analysis

The compound has also been used in mechanistic studies and spectroscopic analyses to better understand the behavior of NH-acidic heterocycles. For example, the synthesis of 15N-Labelled 3-(Dimethylamino)-2,2-dimethyl-2H-azirine facilitated mechanistic investigations of reactions with NH-acidic heterocycles, providing valuable insights into the reaction mechanisms of such compounds (Ametamey, Hollenstein, & Heimgartner, 1988). Moreover, spectroscopic and kinetic studies on derivatives such as 8-aminoadenosine and its dimethylamino variants have contributed to understanding the structural and electronic factors influencing nucleoside reactivity, which is essential for designing nucleoside-based drugs or molecular probes (Hovinen et al., 1991).

Eigenschaften

IUPAC Name |

8-(dimethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-6-7-17-8-9(13-11(17)14(2)3)15(4)12(19)16(5)10(8)18/h6H,1,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXPZRYFBCMKCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Dimethylamino)-1,3-dimethyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2427291.png)

-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B2427293.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2427294.png)

![4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2427297.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2427299.png)

![1-[(4-bromophenyl)sulfonyl]-1H-indole](/img/structure/B2427305.png)

![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)

![3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2427309.png)